2-(4-bromophenyl)-4-[(hydroxyamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
2-(4-bromophenyl)-4-[(hydroxyamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
Molecular Formula |
C11H10BrN3O2 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-[(E)-hydroxyiminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H10BrN3O2/c1-7-10(6-13-17)11(16)15(14-7)9-4-2-8(12)3-5-9/h2-6,14,17H,1H3/b13-6+ |
InChI Key |
ILEYXJIELJPDKY-AWNIVKPZSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)/C=N/O |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4-[(hydroxyamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the pyrazolone ring: This can be achieved through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Addition of the hydroxyamino methylene group: This can be accomplished by reacting the intermediate with hydroxylamine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-4-[(hydroxyamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group would yield nitroso or nitro derivatives, while reduction of the bromophenyl group would yield a phenyl derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazolone derivatives.
Medicine: As a potential lead compound for the development of new drugs with anti-inflammatory, analgesic, or antimicrobial properties.
Industry: As an intermediate in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4-[(hydroxyamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one would depend on its specific biological target. For example, if it acts as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4-[(hydroxyamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the bromine atom on the phenyl ring.
2-(4-chlorophenyl)-4-[(hydroxyamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Contains a chlorine atom instead of a bromine atom on the phenyl ring.
2-(4-methylphenyl)-4-[(hydroxyamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Contains a methyl group instead of a bromine atom on the phenyl ring.
Uniqueness
The presence of the bromine atom on the phenyl ring in 2-(4-bromophenyl)-4-[(hydroxyamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one may confer unique chemical properties, such as increased reactivity in substitution reactions or enhanced biological activity due to the electron-withdrawing nature of the bromine atom.
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